2-(2-Cyclohexenyl)-3-methylpyridine

Overview

Description

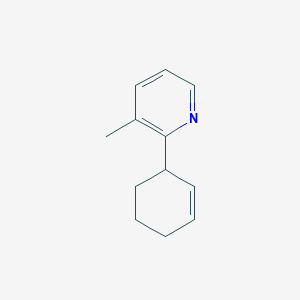

2-(2-Cyclohexenyl)-3-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a cyclohexenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexenyl)-3-methylpyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-cyclohexenyl isocyanide with suitable reagents can yield the desired compound . The reaction conditions typically involve the use of a base catalyst and controlled temperature to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexenyl)-3-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the cyclohexenyl and methyl groups, which can affect the reactivity of the pyridine ring.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as molecular oxygen or hydrogen peroxide in the presence of transition metal catalysts. This reaction can yield products like 2-cyclohexen-1-one and 2-cyclohexen-1-ol.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at the pyridine ring, where electrophilic or nucleophilic reagents can introduce new functional groups.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted pyridine compounds. For example, oxidation can yield 2-cyclohexen-1-one and 2-cyclohexen-1-ol, while reduction can produce cyclohexyl derivatives .

Scientific Research Applications

2-(2-Cyclohexenyl)-3-methylpyridine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.

Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexenyl)-3-methylpyridine involves its interaction with molecular targets through its functional groups. The cyclohexenyl and methyl groups can influence the compound’s binding affinity and reactivity. For example, in oxidation reactions, the compound can form reactive intermediates that facilitate the formation of oxidized products .

Comparison with Similar Compounds

Similar Compounds

2-Cyclohexenyl hydroperoxide: This compound is similar in structure but contains a hydroperoxide group, making it more reactive in oxidation reactions.

2-Cyclohexen-1-one: Another similar compound, which is an oxidized derivative of 2-(2-Cyclohexenyl)-3-methylpyridine.

Uniqueness

This compound is unique due to its combination of a cyclohexenyl group and a methyl group on the pyridine ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-(2-Cyclohexenyl)-3-methylpyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

The molecular structure of this compound features a pyridine ring substituted with a cyclohexenyl group and a methyl group. This unique arrangement contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent. The compound's mechanism appears to involve interference with bacterial cell wall synthesis and protein production, similar to other known antibiotics .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Studies suggest that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Inflammation plays a significant role in various chronic diseases. Preliminary findings indicate that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.

- Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways that regulate inflammation and immune responses.

- Radical Scavenging : The presence of functional groups in the compound allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a template for developing new antibacterial agents .

Evaluation of Antioxidant Properties

In a laboratory setting, the antioxidant capacity of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated an IC50 value of 30 µg/mL, indicating strong antioxidant potential comparable to established antioxidants like ascorbic acid .

Data Summary

| Biological Activity | Mechanism | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | Effective at 50 µg/mL |

| Antioxidant | Radical scavenging | IC50 = 30 µg/mL |

| Anti-inflammatory | Inhibition of cytokine production | Not quantified |

Properties

IUPAC Name |

2-cyclohex-2-en-1-yl-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h3,5-7,9,11H,2,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISKJQCEDBBWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCCC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.